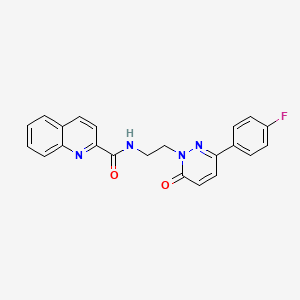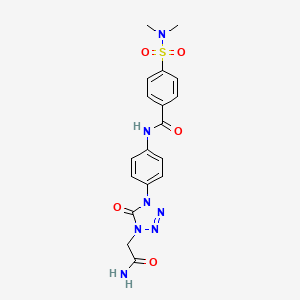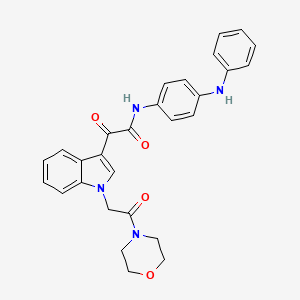
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide” is a chemical compound with the molecular formula C22H17FN4O2 and a molecular weight of 388.4. It is a derivative of quinoline, a class of compounds that have been found in many natural products and exhibit remarkable activities as antimalarial, antibiotic, anti-tuberculosis, anticancer, and anti-HIV agents .
Synthesis Analysis
The synthesis of quinoline-based heterocyclic derivatives, including this compound, involves the modification of the quinolone scaffold by inserting other heterocycle moieties such as triazole and thiadiazole . The newly synthesized derivatives have been obtained in good yields ranging from 65 to 80% .Molecular Structure Analysis
The molecular structure of this compound has been identified using spectroscopic analysis including NMR, FT-IR, and mass techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the modification of the quinolone scaffold by inserting other heterocycle moieties . This leads to the enhancement of the bioactivity of the synthesized compounds .Scientific Research Applications
Radioligand Development for PET Imaging
The development of novel quinoline-2-carboxamide derivatives, including those fluorinated on the phenyl ring, has been explored for their potential as radioligands for positron emission tomography (PET) imaging. Specifically, these compounds have been investigated for their ability to bind to peripheral benzodiazepine type receptors (PBR) in vivo, which can be utilized for the noninvasive assessment of PBR distribution and density in various tissues. High specificity and binding affinity to PBR have been demonstrated, indicating their promise for PET imaging applications (Matarrese et al., 2001).
Fluorescent Probe Development
Research into quinoline derivatives has also led to the creation of new classes of fluorophores. These compounds, such as indolizino[3,2-c]quinolines, have been synthesized through innovative methods and show unique and desirable optical properties. They hold potential for use as fluorescent probes in aqueous systems, indicating their applicability in biomedical research for studying various biological processes (Park et al., 2015).
Anticancer Compound Synthesis
Additionally, the synthesis of quinoline-2-carboxamide derivatives has been explored for their potential anticancer properties. These compounds have been evaluated for their cytotoxic activity against various carcinoma cell lines, demonstrating significant anticancer activity. This research contributes to the development of new therapeutic agents targeting cancer, showcasing the versatile application of quinoline-2-carboxamide derivatives in oncology (Bhatt et al., 2015).
Antibacterial Agent Synthesis
Quinoline-2-carboxamide derivatives have also been synthesized for their potential use as antibacterial agents. Studies have shown that these compounds possess significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This research is crucial for the development of new antibiotics in response to the growing issue of antibiotic resistance (Sheu et al., 1998).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, quinoline derivatives are known to exhibit a broad range of pharmacological activities . They are found in many natural products and exhibit remarkable activities as antimalarial, antibiotic, anti-tuberculosis, anticancer, and anti-HIV agents .
properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2/c23-17-8-5-16(6-9-17)19-11-12-21(28)27(26-19)14-13-24-22(29)20-10-7-15-3-1-2-4-18(15)25-20/h1-12H,13-14H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYCZFISBLUZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thiopheneacetonitrile, alpha-[[3-(2-naphthalenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-](/img/structure/B2439593.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2439595.png)
![diethyl 2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2439596.png)

![2-(1,3-Dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2439601.png)
![N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]but-2-ynamide](/img/structure/B2439602.png)
![N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B2439603.png)

![4-(1,3-Thiazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2439609.png)

![N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2439612.png)


